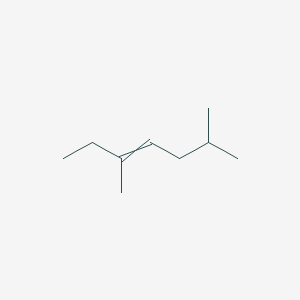![molecular formula C16H15N3O2 B14526579 2-[(E)-(2-Aminophenyl)diazenyl]-1-phenylbutane-1,3-dione CAS No. 62419-71-0](/img/structure/B14526579.png)
2-[(E)-(2-Aminophenyl)diazenyl]-1-phenylbutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(2-Aminophenyl)diazenyl]-1-phenylbutane-1,3-dione is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings Azo compounds are known for their vibrant colors and are widely used in dyeing industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-Aminophenyl)diazenyl]-1-phenylbutane-1,3-dione typically involves a diazotization reaction. This process starts with the diazotization of a primary aromatic amine, such as 2-aminophenyl, in the presence of nitrous acid. The resulting diazonium salt is then coupled with a suitable coupling component, such as 1-phenylbutane-1,3-dione, under controlled conditions to form the azo compound .
Industrial Production Methods
Industrial production of azo compounds often involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-Aminophenyl)diazenyl]-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
2-[(E)-(2-Aminophenyl)diazenyl]-1-phenylbutane-1,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a component in photochemical applications
Mechanism of Action
The mechanism of action of 2-[(E)-(2-Aminophenyl)diazenyl]-1-phenylbutane-1,3-dione involves its interaction with biological molecules. The azo group can undergo reduction in vivo, leading to the formation of active amines that interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also act as an inhibitor of specific enzymes or pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(4-Nitrophenyl)diazenyl]phenol
- 2-[(E)-(3-Acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid
- (E)-6-(4-(Dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione
Uniqueness
2-[(E)-(2-Aminophenyl)diazenyl]-1-phenylbutane-1,3-dione is unique due to its specific structural features and the presence of both an amino group and a phenylbutane-1,3-dione moiety.
Properties
CAS No. |
62419-71-0 |
|---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-[(2-aminophenyl)diazenyl]-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C16H15N3O2/c1-11(20)15(16(21)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17/h2-10,15H,17H2,1H3 |
InChI Key |
HVHXKTAIAVQICO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Hydroxyphenyl)-3-phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14526504.png)


![7-Methoxy-6-methyl-3H-pyrrolo[1,2-a]indole-9-carbonitrile](/img/structure/B14526527.png)

![1-{[(Methyltellanyl)ethynyl]sulfanyl}propane](/img/structure/B14526534.png)





![(Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diyl)bis(trimethylsilane)](/img/structure/B14526576.png)
![2-(2-Methylquinolin-8-yl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14526583.png)

